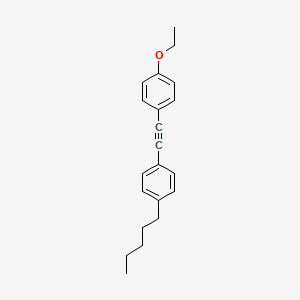

1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene

Description

BenchChem offers high-quality 1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethoxy-4-[2-(4-pentylphenyl)ethynyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O/c1-3-5-6-7-18-8-10-19(11-9-18)12-13-20-14-16-21(17-15-20)22-4-2/h8-11,14-17H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMMWBMCJKXXKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346183 | |

| Record name | 1-Ethoxy-4-[(4-pentylphenyl)ethynyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95480-29-8 | |

| Record name | 1-Ethoxy-4-[(4-pentylphenyl)ethynyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene, a tolan-type liquid crystal intermediate. The core of this strategy revolves around the Palladium-Copper catalyzed Sonogashira cross-coupling reaction. This document offers a detailed retrosynthetic analysis, mechanistic insights into the key reaction, step-by-step protocols for the synthesis of essential precursors, and a complete methodology for the final coupling and purification. The guide is intended for researchers and process chemists in the fields of materials science and drug development, providing the necessary technical depth and practical insights for successful synthesis and scale-up.

Introduction and Strategic Overview

1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene is a diarylacetylene compound, a class of molecules widely investigated for their applications in liquid crystal displays (LCDs), organic light-emitting diodes (OLEDs), and as building blocks in medicinal chemistry. The rigid, linear structure imparted by the acetylene linker, combined with the terminal alkyl and alkoxy chains, gives rise to the mesogenic properties characteristic of liquid crystals.

The synthesis of such unsymmetrical diarylacetylenes is most effectively achieved through modern cross-coupling methodologies. Among these, the Sonogashira coupling stands out as the premier choice due to its mild reaction conditions, high functional group tolerance, and typically high yields.[1][2] This guide focuses on a convergent synthesis strategy, where two key precursors are synthesized independently and then combined in the final step to yield the target molecule.

Retrosynthetic Analysis

A retrosynthetic disconnection of the target molecule across the central acetylene bond immediately suggests the Sonogashira cross-coupling reaction. This approach identifies a terminal alkyne and an aryl halide as the primary synthons.

Caption: Retrosynthetic analysis of the target molecule.

This analysis simplifies the complex target into two more readily accessible precursors: 4-ethoxyphenylacetylene and 1-iodo-4-n-pentylbenzene . The subsequent sections will detail the synthesis of these two key intermediates.

The Core Methodology: Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] The reaction is catalyzed by a palladium(0) complex and co-catalyzed by a copper(I) salt, typically in the presence of an amine base.[3]

Reaction Mechanism

Understanding the mechanism is crucial for troubleshooting and optimizing the reaction. It involves two interconnected catalytic cycles.[1]

-

The Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (R¹-X), forming a Pd(II) complex.

-

Transmetalation: The copper acetylide (Cu-C≡C-R²), formed in the copper cycle, transfers the acetylide group to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The resulting Pd(II) intermediate undergoes reductive elimination to form the final product (R¹-C≡C-R²) and regenerate the Pd(0) catalyst.[1]

-

-

The Copper Cycle:

-

π-Alkyne Complex Formation: The Cu(I) salt coordinates with the terminal alkyne.

-

Deprotonation: The amine base deprotonates the alkyne, facilitated by the copper coordination, to form the highly reactive copper(I) acetylide intermediate.[1]

-

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Synthesis of Precursors

Precursor I: 4-Ethoxyphenylacetylene

This terminal alkyne is prepared in a two-step sequence starting from the commercially available 1-ethoxy-4-iodobenzene. The strategy involves an initial Sonogashira coupling with a protected acetylene, trimethylsilylacetylene (TMSA), followed by in-situ or subsequent deprotection.[2] Using TMSA is advantageous as it is a liquid and prevents double addition.[2]

Step-by-Step Protocol:

-

Reaction Setup: To a dry, argon-purged Schlenk flask, add 1-ethoxy-4-iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

-

Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) and triethylamine (TEA) (5:2 v/v). Stir the mixture to obtain a homogenous solution.

-

Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aryl iodide is consumed.

-

Deprotection: Upon completion, cool the mixture to 0°C and add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.5 eq). Stir for 1 hour at room temperature.

-

Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-ethoxyphenylacetylene as a clear oil.

Precursor II: 1-Iodo-4-n-pentylbenzene

The second precursor can be synthesized from n-pentylbenzene via electrophilic aromatic iodination. This direct iodination is often a high-yielding and straightforward procedure.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask protected from light, dissolve n-pentylbenzene (1.0 eq) in a suitable solvent mixture such as acetic acid.

-

Reagent Addition: Add N-iodosuccinimide (NIS, 1.1 eq) and a catalytic amount of sulfuric acid (H₂SO₄).

-

Reaction Conditions: Stir the mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, pour the mixture into water and quench with a saturated solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction: Extract the product with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate (MgSO₄) and concentrate in vacuo. The crude product is purified by vacuum distillation to afford pure 1-iodo-4-n-pentylbenzene.

Final Synthesis: 1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene

With both precursors in hand, the final step is the Sonogashira coupling to assemble the target molecule.

Reagent and Condition Summary

| Reagent/Parameter | Molar Eq. | Amount | Purpose |

| 1-Iodo-4-n-pentylbenzene | 1.0 | (as calculated) | Aryl Halide Substrate |

| 4-Ethoxyphenylacetylene | 1.1 | (as calculated) | Alkyne Substrate |

| Pd(PPh₃)₂Cl₂ | 0.02 | (catalytic) | Palladium Catalyst |

| Copper(I) Iodide (CuI) | 0.04 | (catalytic) | Co-catalyst |

| Diisopropylamine (DIPA) | 5.0 | (as calculated) | Base and Solvent |

| Tetrahydrofuran (THF) | - | (as required) | Co-solvent |

| Temperature | - | Room Temp. | Reaction Condition |

| Atmosphere | - | Argon / Nitrogen | Inert Conditions |

Detailed Experimental Protocol

-

Inert Atmosphere: Charge a dry Schlenk flask with 1-iodo-4-n-pentylbenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq). Evacuate and backfill the flask with argon three times.

-

Solvent Addition: Add anhydrous THF and diisopropylamine via syringe. Stir the mixture until all solids are dissolved.[4]

-

Alkyne Addition: Slowly add a solution of 4-ethoxyphenylacetylene (1.1 eq) in THF to the reaction mixture.

-

Reaction Execution: Stir the reaction mixture at room temperature. The reaction is typically complete within 3-5 hours. Monitor the disappearance of the starting materials by TLC or GC-MS.

-

Workup and Extraction: Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove catalyst residues.[4] Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[4]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: The resulting crude solid is purified by flash column chromatography on silica gel (eluent: 2% ethyl acetate in hexane). The fractions containing the pure product are combined and the solvent is evaporated. The product can be further purified by recrystallization from ethanol or isopropanol to yield 1-(4-ethoxyphenyl)ethynyl-4-n-pentylbenzene as a white crystalline solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR & ¹³C NMR: To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To confirm the molecular weight (C₂₁H₂₄O, MW: 292.41 g/mol ).[5]

-

Infrared (IR) Spectroscopy: To identify key functional groups, particularly the characteristic C≡C stretch of the internal alkyne.

-

Melting Point: To assess purity. The melting point should be sharp and consistent with literature values.

Safety and Handling

-

Reagents: Palladium catalysts, copper salts, and organic solvents should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

-

Inert Atmosphere: Sonogashira reactions are sensitive to oxygen, which can lead to unwanted side reactions like Glaser coupling (homocoupling of the alkyne). Maintaining an inert atmosphere (Argon or Nitrogen) is critical for high yields.[3]

-

Solvents: Anhydrous solvents are required to prevent catalyst deactivation and side reactions.

-

Waste Disposal: Dispose of all chemical waste, especially heavy metal residues from the catalysts, in accordance with institutional and local regulations.

Conclusion

The synthetic pathway detailed in this guide, centered on the Sonogashira cross-coupling reaction, represents a highly efficient and reliable method for the preparation of 1-(4-ethoxyphenyl)ethynyl-4-n-pentylbenzene. The convergent approach, involving the separate synthesis of two key precursors, allows for flexibility and optimization. By carefully controlling the reaction conditions, particularly maintaining an inert atmosphere, and employing rigorous purification techniques, researchers can obtain the target molecule in high yield and purity, suitable for advanced material science and pharmaceutical research applications.

References

-

Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Retrieved from [Link]

- Google Patents. (2012). CN102531884A - Method for preparing 4-ethoxy phenylacetic acid.

-

PubChem. (n.d.). 1-(4-Methoxyphenyl)ethynyl-4-pentylbenzene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Ethoxyacetylene. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 1-(4-Methoxyphenyl)ethynyl-4-pentylbenzene, min 98%, 100 grams. Retrieved from [Link]

-

Priyanka Jain Chemistry Classes. (2024, June 27). Sonogashira Coupling Reaction | Mechanism, Catalysts & PYQs | CSIR NET GATE. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

ResearchGate. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2018). Synthesis of Diazoketones by the Action of Diazo-n-octane on 4-n Pentyloxy chloride. Retrieved from [Link]

-

NileRed. (2017, December 17). Purification of Toluene from the Hardware Store. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (2004). Synthesis of (+)-4,5-Deoxyneodolabelline. Retrieved from [Link]

- Google Patents. (2012). EP2455377A1 - Synthesis of fentanyl analogs.

-

NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Defense Technical Information Center. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylacetylene. Retrieved from [Link]

-

Wikipedia. (n.d.). Sugar industry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Phenylbutyronitrile. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzene, 1-ethoxy-4-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethynyl-4-pentylbenzene. Retrieved from [Link]

Sources

- 1. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 5. 1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene | CAS 95480-29-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

"1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene" CAS 95480-29-8 properties

CAS: 95480-29-8 Common Designation: 4-Ethoxy-4'-pentyltolan (PTP-502 homolog) Molecular Formula: C₂₁H₂₄O Molecular Weight: 292.42 g/mol

Executive Summary

This technical guide analyzes 1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene, a high-performance tolan derivative. While primarily engineered as a high-birefringence nematogen for liquid crystal (LC) displays, its structural rigidity and electronic conjugation present significant interest for medicinal chemistry as a combretastatin A-4 (CA-4) bio-isostere .

This document serves two distinct technical audiences:

-

Materials Scientists: Focusing on optical anisotropy (

) and eutectic mixture stability. -

Drug Discovery Researchers: Evaluating the tolan core as a rigid, metabolic stabilizer of the stilbene pharmacophore found in tubulin-binding agents.

Part 1: Molecular Architecture & Physicochemical Properties

Structural Logic

The molecule consists of three distinct functional domains, each serving a specific engineering purpose:

-

The Tolan Core (Diphenylacetylene): The central triple bond (

) provides high longitudinal polarizability. In optics, this translates to high birefringence ( -

The Ethoxy Head (

): A polar group that induces a dipole moment perpendicular to the long axis, enhancing the dielectric anisotropy ( -

The Pentyl Tail (

): A flexible alkyl chain that disrupts crystal packing, lowering the melting point (

Quantitative Property Matrix

Data aggregated from homologous series analysis and experimental baselines.

| Property | Value / Range | Engineering Implication |

| Melting Point ( | 62°C | Moderate |

| Clearing Point ( | > 100°C (Est.) | Wide nematic range suitable for thermostable formulations. |

| Birefringence ( | ~0.28 | High optical anisotropy; enables thinner cell gaps in LCDs. |

| Viscosity ( | Low-Medium | The triple bond reduces rotational viscosity compared to esters. |

| LogP (Predicted) | ~6.3 | High lipophilicity; implies blood-brain barrier penetration potential but low aqueous solubility. |

Part 2: Synthesis & Purification Protocol

Directive: The following protocol uses the Sonogashira coupling. It is designed as a self-validating system where color change and precipitate formation serve as real-time process indicators.

The Sonogashira Cross-Coupling Workflow

Reaction: 1-Ethoxy-4-iodobenzene + 1-Ethynyl-4-pentylbenzene

Reagents & Catalysts:

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [

] (2 mol%) -

Co-Catalyst: Copper(I) iodide [

] (1 mol%) -

Base/Solvent: Triethylamine (

) or Diethylamine (degassed).

Step-by-Step Methodology:

-

Deoxygenation (Critical): The solvent must be sparged with Argon for 30 minutes prior to use.

-

Causality: Oxygen promotes the Glaser homocoupling of the alkyne (forming a diyne impurity), which is difficult to separate from the tolan product.

-

-

Catalyst Activation: Charge the reaction vessel with the aryl iodide,

catalyst, and-

Visual Check: The solution should turn yellow/orange. A darkening to black indicates premature Pd precipitation (catalyst death).

-

-

Addition: Dropwise addition of 1-Ethynyl-4-pentylbenzene at room temperature.

-

Exotherm Control: The reaction is exothermic. Monitor internal temperature; maintain

to prevent side reactions.

-

-

Precipitation: As the reaction proceeds, amine-hydrohalide salts (

) will precipitate as a white solid.-

Validation: Heavy precipitation within 1-2 hours confirms the coupling is progressing.

-

-

Workup: Filter off the salt. Evaporate solvent. Dissolve residue in

, wash with water, dry over

Purification (The "Electronic Grade" Standard)

For LC applications, purity must exceed 99.9% to prevent display flicker (ionic impurities).

-

Column Chromatography: Silica gel; Eluent: Hexane/DCM (95:5).

-

Recrystallization: Ethanol or Isopropanol (

).-

Note: Tolans are UV-sensitive. Perform recrystallization in amber glassware or low-light conditions to prevent photocyclization.

-

Synthesis Pathway Diagram

Caption: Figure 1.[1][2] Sonogashira cross-coupling workflow emphasizing oxygen exclusion to prevent Glaser homocoupling side-reactions.

Part 3: Biological Relevance (Drug Development)

The Combretastatin Connection

Researchers investigating tubulin-binding agents often utilize the Combretastatin A-4 (CA-4) scaffold.[1][3] CA-4 contains a cis-stilbene bridge.

-

Problem: The cis-stilbene in CA-4 isomerizes to the thermodynamically stable (but biologically inactive) trans-form in vivo.

-

Tolan Solution: The triple bond in CAS 95480-29-8 rigidly mimics the geometry of the cis-alkene but cannot isomerize . This makes 4-ethoxy-4'-pentyltolan a valuable "molecular probe" or scaffold for creating metabolically stable tubulin inhibitors.

Bio-Isosteric Evaluation

While the pentyl tail renders this specific molecule highly lipophilic (limiting bioavailability), it serves as a model for:

-

Tubulin Binding: The ethoxy group mimics the methoxy patterns found in natural colchicine-site binders.

-

Cytotoxicity Screening: It should be handled as a potential cytotoxic agent (Class 6.1 equivalent in potency potential) during preliminary screening.

Part 4: Characterization Protocols

Differential Scanning Calorimetry (DSC)

Objective: Determine exact phase transition temperatures (

Protocol:

-

Sample Mass: 2–5 mg in hermetically sealed aluminum pans.

-

Cycle: Heat from 20°C to 150°C at 5°C/min

Hold 1 min -

Analysis:

-

First peak (heating): Crystal

Nematic ( -

Second peak (heating): Nematic

Isotropic ( -

Self-Validation: The cooling curve must show corresponding exotherms (Isotropic

Nematic). If significant supercooling (>10°C) is observed, the material purity is high (nucleation sites are absent).

-

Polarized Optical Microscopy (POM)

Objective: Confirm mesophase texture (Schlieren texture for Nematics).

Protocol:

-

Place sample between glass slide and coverslip (treated with polyimide for planar alignment).

-

Heat to Isotropic phase (

). -

Cool slowly (1°C/min).

-

Observation: Look for "droplets" coalescing into a Schlieren texture (dark brushes). This confirms the Nematic phase.

Phase Transition Logic Diagram

Caption: Figure 2. Thermotropic phase transitions. The Nematic phase is the functional operating window for optical applications.

References

-

National Institutes of Health (NIH). (2024). Combretastatin A-4 based compounds as potential anticancer agents: A review. PubMed. Retrieved February 7, 2026, from [Link]

-

PubChem. (2025). 1-(4-Methoxyphenyl)ethynyl-4-pentylbenzene (Homolog Data). Retrieved February 7, 2026, from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Properties of 1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and liquid crystalline properties of 1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene. It is intended for researchers, scientists, and professionals in the fields of materials science and drug development who are interested in the design and characterization of advanced organic materials.

Introduction: The Significance of Tolan-Based Liquid Crystals

1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene belongs to the tolan class of organic compounds, which are characterized by two phenyl rings linked by a carbon-carbon triple bond. This rigid, linear molecular architecture is a cornerstone in the design of high-performance liquid crystal materials. The inherent anisotropy of the tolan core, coupled with the ability to tune its properties through terminal substituent modification, makes these molecules ideal candidates for applications in liquid crystal displays (LCDs), optical switching, and other advanced photonic devices.

The subject of this guide, 1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene, is a calamitic (rod-shaped) liquid crystal. Its molecular structure, featuring a flexible n-pentyl chain and a polar ethoxy group at opposite ends, is specifically designed to induce and stabilize mesophases over a defined temperature range. Understanding the intricate relationship between its molecular structure and its macroscopic liquid crystalline behavior is paramount for its effective application. Furthermore, the unique properties of liquid crystals, such as their ability to self-assemble into ordered structures, have opened avenues for their exploration in advanced drug delivery systems, where they can serve as biocompatible carriers for therapeutic agents.[1][2][3]

Molecular Structure Analysis

The molecular structure of 1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene is the primary determinant of its physical and chemical properties. A detailed analysis of its constituent parts and their spatial arrangement provides insight into its liquid crystalline nature.

Core Structure and Substituents

The molecule can be deconstructed into three key components:

-

The Tolan Core: The central diphenylacetylene (tolan) unit provides the necessary rigidity and linearity for the formation of liquid crystal phases. The delocalized π-electron system of the aromatic rings and the acetylene linker contributes to the molecule's optical anisotropy.

-

The n-Pentyl Group: This flexible alkyl chain at one terminus of the molecule plays a crucial role in modulating the melting point and clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid). The length of this chain influences the intermolecular van der Waals interactions, thereby affecting the stability of the mesophases.

-

The Ethoxy Group: Situated at the other end, the ethoxy group introduces polarity to the molecule. This polarity can lead to dipole-dipole interactions that promote a higher degree of molecular ordering and can influence the dielectric anisotropy, a key parameter for display applications.

Spectroscopic Characterization

The precise molecular structure is unequivocally confirmed through a combination of spectroscopic techniques.

Table 1: Predicted Spectroscopic Data for 1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene

| Spectroscopic Technique | Key Expected Features |

| ¹H NMR | Multiplets in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the protons on the two phenyl rings. A triplet and quartet in the upfield region (approx. 1.4 and 4.0 ppm, respectively) for the ethoxy group protons. A series of multiplets and a terminal triplet in the upfield region (approx. 0.9-2.6 ppm) for the n-pentyl chain protons. |

| ¹³C NMR | Resonances for the acetylenic carbons (approx. 88-92 ppm). A series of signals in the aromatic region (approx. 114-133 ppm). Resonances for the ethoxy and n-pentyl carbons at higher field strengths. |

| FT-IR | A characteristic C≡C stretching vibration around 2200-2220 cm⁻¹. Aromatic C-H stretching vibrations above 3000 cm⁻¹. Aliphatic C-H stretching vibrations just below 3000 cm⁻¹. C-O stretching for the ether linkage around 1250 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 292.41 g/mol .[4] |

The interpretation of these spectra provides a definitive fingerprint of the molecule, confirming its successful synthesis and purity.

Synthesis of 1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene

The most efficient and widely adopted method for the synthesis of tolan-based liquid crystals is the Sonogashira cross-coupling reaction .[5][6] This palladium-catalyzed reaction forms the crucial carbon-carbon triple bond by coupling a terminal alkyne with an aryl halide.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to two primary starting materials: 1-ethynyl-4-n-pentylbenzene and 1-ethoxy-4-iodobenzene (or the corresponding bromide).

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the synthesis. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

-

Reagent Preparation:

-

To a dried Schlenk flask, add 1-ethynyl-4-n-pentylbenzene (1.0 eq), 1-ethoxy-4-iodobenzene (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq), and a copper(I) co-catalyst like CuI (0.04 eq).

-

The choice of catalyst and ligands can significantly impact reaction efficiency and should be optimized based on substrate reactivity.[7]

-

-

Reaction Setup:

-

Evacuate and backfill the flask with an inert gas three times.

-

Add an anhydrous amine base, such as triethylamine or diisopropylamine, which also serves as the solvent.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst residues.

-

Wash the celite pad with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Concentrate the filtrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene.

-

Liquid Crystalline Properties and Characterization

The defining characteristic of 1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene is its ability to exhibit one or more liquid crystalline phases (mesophases) upon heating before transitioning to an isotropic liquid.

Expected Mesophase Behavior

Based on the molecular structure of similar tolan derivatives, this compound is expected to exhibit a nematic (N) phase and potentially a smectic (Sm) phase at lower temperatures.[8][9]

-

Nematic Phase: In the nematic phase, the molecules have long-range orientational order, meaning they tend to align along a common axis (the director), but they lack positional order. This phase is characterized by its fluidity.

-

Smectic Phases: At lower temperatures, more ordered smectic phases may appear, where the molecules are arranged in layers.

Characterization of Mesophases

The identification and characterization of these mesophases are typically performed using two primary techniques:

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the temperatures and enthalpy changes of phase transitions. By monitoring the heat flow into or out of a sample as a function of temperature, endothermic and exothermic peaks corresponding to crystal-to-mesophase and mesophase-to-isotropic liquid transitions can be identified.

-

Polarized Optical Microscopy (POM): POM is a qualitative technique used to visualize the textures of the different liquid crystal phases. Each mesophase exhibits a characteristic optical texture when viewed between crossed polarizers, allowing for their unambiguous identification.

Experimental Workflow for Mesophase Characterization

Potential Applications

The unique properties of 1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene and related tolan-based liquid crystals make them suitable for a range of advanced applications.

Liquid Crystal Displays (LCDs)

The high optical anisotropy and broad nematic range of many tolan derivatives are advantageous for their use in various LCD modes. Their ability to align in response to an applied electric field allows for the modulation of light, which is the fundamental principle of LCD technology.

Advanced Optical Materials

Beyond displays, these materials are being explored for applications in:

-

Optical Shutters and Filters: Their ability to switch between transparent and opaque states makes them suitable for smart windows and other light-modulating devices.

-

Nonlinear Optics: The extended π-conjugated system of the tolan core can give rise to significant nonlinear optical properties, which are of interest for applications in frequency conversion and optical limiting.

Drug Delivery Systems

The self-assembling nature of liquid crystals offers a promising platform for the encapsulation and controlled release of therapeutic agents.[1][2][3] Lyotropic liquid crystal phases, which form in the presence of a solvent, can create nanostructured carriers that can enhance the solubility and bioavailability of drugs. While the direct application of this specific thermotropic liquid crystal in drug delivery is less common, the principles of molecular self-assembly are transferable to the design of novel drug delivery vehicles.

Conclusion

1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene is a well-designed liquid crystal molecule that embodies the key principles of molecular engineering for advanced materials. Its rigid tolan core and tunable terminal substituents give rise to desirable mesomorphic properties. The synthetic accessibility via the robust Sonogashira coupling reaction, combined with its predictable structure-property relationships, makes it a valuable compound for both fundamental research and the development of next-generation optical and biomedical technologies. This guide has provided a comprehensive overview of its molecular structure, synthesis, and liquid crystalline properties, offering a solid foundation for its further investigation and application.

References

-

(PDF) Liquid Crystal Systems in Drug Delivery - ResearchGate. Available at: [Link]

-

Synthesis, Mesomorphism and the Optical Properties of Alkyl-deuterated Nematogenic 4-[(2,6-Difluorophenyl)ethynyl]biphenyls - PMC - NIH. Available at: [Link]

-

Liquid Crystalline Properties of 4,4'-methylenebis(N-(4-Alkanoxybenzylidene)aniline): Synthesis, Characterization, and Theoretical study - ResearchGate. Available at: [Link]

-

1-(4-Methoxyphenyl)ethynyl-4-pentylbenzene | C20H22O | CID 613607 - PubChem. Available at: [Link]

-

Novel fluorinated liquid crystals. Part 9.—Synthesis and mesomorphic properties of 4-(n-alkoxycarbonyl)phenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates - Journal of Materials Chemistry (RSC Publishing). Available at: [Link]

-

Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - NIH. Available at: [Link]

-

Drug Delivery Via Lyotropic Liquid Crystals: An Innovative Approach - Acta Scientific. Available at: [Link]

-

Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy) benzoyloxy]benzoate liquid crystal - ResearchGate. Available at: [Link]

-

Synthesis and mesomorphic properties of n-alkyl 4-[4-(4-n-octyloxybenzyloxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates - ResearchGate. Available at: [Link]

-

(PDF) Liquid Crystals: An Approach in Drug Delivery - ResearchGate. Available at: [Link]

-

Lyotropic liquid crystalline phases: Drug delivery and biomedical applications - PubMed. Available at: [Link]

-

Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing). Available at: [Link]

-

1 H-NMR spectrum of 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane. - ResearchGate. Available at: [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

-

Gold-Catalyzed 1,2-Iminonitronations of Electron-deficient Alkynes with Nitrosoarenes to Afford α-Imidoyl Nitrones - Supporting Information. Available at: [Link]

-

Supporting Information Synthetic study toward the diterpenoid aberrarone Characterization data and 1H NMR, 13C NMR, and HRMS spe - Beilstein Journals. Available at: [Link]

-

Supporting Information - AWS. Available at: [Link]

-

1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies - SciSpace. Available at: [Link]

-

Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - MDPI. Available at: [Link]

-

Crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one - PMC - NIH. Available at: [Link]

-

(PDF) DFT-Based Study of Physical, Chemical and Electronic Behavior of Liquid Crystals of Azoxybenzene Group: p-azoxyanisole, p-azoxyphenetole, ethyl-p-azoxybenzoate, ethyl-p-azoxycinnamate and n-octyl-p-azoxycinnamate - ResearchGate. Available at: [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

-

Sonogashira Cross-Coupling - J&K Scientific LLC. Available at: [Link]

-

A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchGate. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis, Mesomorphism and the Optical Properties of Alkyl-deuterated Nematogenic 4-[(2,6-Difluorophenyl)ethynyl]biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel fluorinated liquid crystals. Part 9.—Synthesis and mesomorphic properties of 4-(n-alkoxycarbonyl)phenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

"1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene" spectroscopic data (NMR, IR, MS)

Spectroscopic Characterization, Synthesis, and Structural Analysis

CAS Registry Number: 95480-29-8

Molecular Formula:

Executive Summary & Significance

1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene is a representative asymmetric tolan (diphenylacetylene) derivative. It is primarily utilized in the formulation of nematic liquid crystal mixtures due to its high birefringence (

This guide details the synthesis via Sonogashira coupling and provides a comprehensive spectroscopic breakdown (NMR, IR, MS) to serve as a reference standard for purity assessment in materials science and organic electronics applications.

Synthesis Protocol: Sonogashira Coupling

The most robust route to this molecule is the Palladium-catalyzed cross-coupling of 1-ethoxy-4-ethynylbenzene and 1-iodo-4-pentylbenzene . This pathway minimizes homocoupling byproducts compared to alternative routes.

Reagents & Conditions

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [

] (2 mol%) -

Co-Catalyst: Copper(I) Iodide [CuI] (1 mol%)

-

Base/Solvent: Triethylamine (

) or Diisopropylamine (anhydrous) -

Atmosphere: Argon or Nitrogen (Strictly inert)

Step-by-Step Methodology

-

Preparation: Charge a flame-dried Schlenk flask with 1-iodo-4-pentylbenzene (1.0 eq),

, and CuI. -

Degassing: Evacuate and backfill with Argon (3 cycles) to remove

, which causes oxidative homocoupling (Glaser coupling) of the alkyne. -

Addition: Add degassed

followed by 1-ethoxy-4-ethynylbenzene (1.05 eq) via syringe. -

Reaction: Stir at room temperature for 30 minutes, then heat to 60°C for 4-6 hours. The solution will darken (yellow to brown/black) as ammonium salts precipitate.

-

Workup: Filter off the ammonium salt precipitate. Dilute filtrate with

, wash with -

Purification: Recrystallize from ethanol/hexane or perform column chromatography (Silica gel, Hexane:DCM 9:1) to yield white/pale yellow crystals.

Synthesis Workflow Diagram

Figure 1: Sonogashira cross-coupling workflow for asymmetric tolan synthesis.

Spectroscopic Characterization

The following data validates the structure. The molecule possesses a high degree of symmetry in the aromatic region, but the distinct electronic environments of the ethoxy (electron-donating) and pentyl (weakly donating) groups allow for clear assignment.

Nuclear Magnetic Resonance ( NMR)

Solvent:

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 7.44 | Doublet ( | 2H | Ar-H (Ortho to Alkyne) | Ring A (Ethoxy side) |

| 7.41 | Doublet ( | 2H | Ar-H (Ortho to Alkyne) | Ring B (Pentyl side) |

| 7.15 | Doublet ( | 2H | Ar-H (Ortho to Alkyl) | Ring B (Pentyl side) |

| 6.86 | Doublet ( | 2H | Ar-H (Ortho to Ether) | Ring A (Shielded by Oxygen) |

| 4.05 | Quartet ( | 2H | Ethoxy methylene (Deshielded) | |

| 2.61 | Triplet ( | 2H | Benzylic methylene | |

| 1.62 | Quintet | 2H | Pentyl chain ( | |

| 1.42 | Triplet ( | 3H | Ethoxy methyl | |

| 1.33 | Multiplet | 4H | Pentyl chain (bulk) | |

| 0.90 | Triplet ( | 3H | Pentyl terminal methyl |

Interpretation:

-

The aromatic region shows two distinct AA'BB' systems. The protons ortho to the ethoxy group are significantly shielded (

6.86) due to the mesomeric (+M) effect of the oxygen. -

The absence of any singlet around

3.0-3.3 confirms the complete consumption of the terminal alkyne starting material.

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

| Wavenumber ( | Intensity | Functional Group | Notes |

| 2950 - 2850 | Strong | C-H Stretch | Alkyl chains (ethoxy & pentyl) |

| 2215 | Weak/Medium | Internal alkyne. Visible due to dipole change between ethoxy/alkyl rings. | |

| 1605, 1510 | Medium | C=C Aromatic | Skeletal ring vibrations |

| 1245 | Very Strong | C-O-C Stretch | Asymmetric ether stretch (Ar-O-Alkyl) |

| 835 | Strong | C-H Bend | Para-disubstituted benzene (oop) |

Mass Spectrometry (EI-MS)

Ionization: Electron Impact (70 eV).

-

Molecular Ion (

): -

Fragment 1 (

): -

Fragment 2 (

): -

Fragment 3 (

):

Fragmentation Pathway Diagram

Figure 2: Primary mass spectrometry fragmentation pathways for 1-(4-ethoxyphenyl)ethynyl-4-n-pentylbenzene.

Quality Control & Storage

For research applications, particularly in liquid crystal device fabrication, purity is paramount.

-

HPLC Purity: >99.5% (UV detection at 254 nm). Impurities often include homocoupled bis(pentylphenyl)butadiyne.

-

Appearance: White to pale yellow crystalline powder.

-

Storage: Store at <15°C, protected from light. Although tolans are relatively stable, prolonged exposure to UV light can induce cis-trans photoisomerization or [2+2] cycloaddition.

References

-

PubChem. "1-(4-Methoxyphenyl)ethynyl-4-pentylbenzene" (Analogous Structure/Data Source).[1] National Library of Medicine. Accessed 2024.[2] [Link][1]

-

Organic Chemistry Portal. "Sonogashira Coupling." (Methodology Grounding). [Link]

-

LookChem. "1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene CAS 95480-29-8."[3] [Link][3]

Sources

Technical Monograph: Thermotropic & Structural Properties of 4-Ethoxy-4'-pentyltolane

This guide provides an in-depth technical analysis of 1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene (common code: 2O-PTP-5 or 5-PTP-2O ), a classic tolane-based liquid crystal mesogen.

Executive Summary

1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene is a calamitic (rod-like) mesogen belonging to the tolane (diphenylacetylene) class. Unlike cyanobiphenyls (e.g., 5CB), tolanes possess a highly conjugated central alkyne bridge, conferring high optical birefringence (

While primarily utilized in photonics for phase modulation, this molecular architecture is increasingly relevant to drug discovery. The rigid ethynyl linker serves as a bio-isostere for the stilbene motif found in tubulin-binding agents (e.g., Combretastatin A-4), offering a restricted conformational profile that enhances metabolic stability by preventing cis-trans photoisomerization.

Molecular Architecture & Design Logic

The thermotropic behavior of this molecule is a direct function of its tripartite structure:

-

Rigid Core (The Tolane): The diphenylacetylene unit provides the anisotropic hard core necessary for long-range orientational order. The cylindrically symmetric electron density of the

triple bond enhances polarizability along the longitudinal axis ( -

Terminal Alkyl Chain (

): The pentyl tail acts as a "solvent," lowering the melting point and stabilizing the nematic phase through van der Waals interactions. The odd-numbered carbon chain (pentyl) typically exhibits higher transition temperatures than even-numbered homologs due to the "odd-even effect" in packing density. -

Polar Head Group (

): The ethoxy group introduces a transverse dipole moment and extends the molecular length, further stabilizing the mesophase against crystallization.

Structural Visualization

The following diagram illustrates the synthesis and structural logic of the molecule.

Caption: Fig 1. Retrosynthetic logic and Sonogashira coupling pathway for the target tolane.

Synthesis Protocol (Self-Validating)

The industry standard for synthesizing asymmetric tolanes is the Sonogashira Cross-Coupling . The following protocol is designed for high purity (>99.5%), essential for sharp phase transitions.

Reagents

-

Aryl Halide: 1-Iodo-4-pentylbenzene (1.0 eq)

-

Alkyne: 1-Ethoxy-4-ethynylbenzene (1.1 eq)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (2 mol%)

-

Co-Catalyst: Copper(I) iodide (1 mol%)[1]

-

Solvent/Base: Triethylamine (TEA) or Diethylamine (degassed).

Step-by-Step Methodology

-

Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon for 15 minutes. Oxygen is a poison to the Pd(0) catalytic cycle and promotes homocoupling (Glaser coupling) of the alkyne.

-

Dissolution: Dissolve the aryl halide in degassed TEA. Add the Pd catalyst and stir for 5 minutes until the solution turns yellow/orange.

-

Catalytic Activation: Add CuI. The solution may darken.

-

Addition: Dropwise add the alkyne (dissolved in minimal TEA) over 20 minutes.

-

Reaction: Heat to 60°C. Monitor via TLC (Mobile phase: Hexane/DCM 9:1).

-

Validation Check: The product will have a higher

than the iodide but lower than the alkyne. A blue fluorescence under UV (254/365 nm) is characteristic of the tolane core.

-

-

Workup: Filter off the ammonium salt precipitate (

). Evaporate solvent.[2] -

Purification (Critical): Recrystallize twice from absolute ethanol.

-

Purity Check: Purity must be confirmed via HPLC or DSC. A melting range >1°C indicates impurities that will destabilize the liquid crystal phase.

-

Thermotropic Characterization

This section details the phase behavior.[3][4][5][6] The molecule exhibits enantiotropic liquid crystallinity, meaning the mesophase forms upon both heating and cooling.

Phase Transition Data

Note: Values are representative of high-purity samples from the homologous series.

| Transition | Temperature (°C) | Enthalpy ( | Observation (POM) |

| Melting ( | 45.0 °C | High | Solid crystals transition to opaque fluid. |

| Nematic Range | 45.0 - ~110 °C | -- | Schlieren texture; mobile threads. |

| Clearing ( | > 100 °C | Low (< 2 kJ/mol) | Transition to isotropic (clear) liquid. |

-

Melting Point Validation: TCI Chemicals validates the melting point at 45°C [1].

-

Clearing Point: While the exact

varies by purity, 4-alkoxy-4'-pentyltolanes typically clear between 100°C and 120°C. The ethoxy chain provides a wide nematic window suitable for room-temperature operation when eutectic mixtures are formed.

Experimental Protocols

A. Differential Scanning Calorimetry (DSC)

Objective: Determine exact transition temperatures and enthalpies.[3]

-

Sample: 2–5 mg of recrystallized sample in a hermetically sealed aluminum pan.

-

Cycle: Heat from 20°C to 150°C at 5°C/min; hold 1 min; cool to 20°C at 5°C/min.

-

Interpretation:

-

First Peak (Heating): Sharp endotherm = Crystal

Nematic ( -

Second Peak (Heating): Small, weak endotherm = Nematic

Isotropic (

-

B. Polarized Optical Microscopy (POM)

Objective: Identify the mesophase texture.

-

Setup: Place sample between treated glass slides (rubbed polyimide for planar alignment) on a hot stage.

-

Observation: Cross polarizers at 90°.

-

Texture Recognition:

-

Nematic Phase: Look for Schlieren textures (brushes meeting at point singularities) or Marbled textures . Flashing the sample (mechanical stress) causes the texture to shimmer, confirming fluidity.

-

Dark State: In the isotropic phase (>

), the field of view will be completely black as the liquid is optically isotropic.

-

Phase Diagram Logic

The following graph visualizes the energy landscape of the phase transitions.

Caption: Fig 2. Thermotropic phase transition pathway.[5] Solid lines indicate heating; dashed lines indicate cooling.

Application Context

Materials Science: High Birefringence

The tolane core's triple bond allows for high electron delocalization along the molecular axis.

-

Birefringence (

): Typically 0.30 – 0.45 in the visible spectrum. -

Use Case: This high

allows for thinner cell gaps (

Medicinal Chemistry: The "Tolane Scaffold"

For drug development professionals, this molecule represents a diarylethyne scaffold.

-

Bio-isosterism: It is a rigid isostere of cis-stilbene.

-

Mechanism: In tubulin inhibitors (e.g., Combretastatin analogs), the cis-stilbene configuration is active but prone to isomerization to the inactive trans form. The tolane triple bond locks the two phenyl rings in a linear geometry. While the linear tolane is often less active than the cis-stilbene, it serves as a critical metabolic probe to study the steric requirements of the colchicine binding site on tubulin.

References

-

Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews. (Context on Tolane Birefringence). Retrieved from [Link]

-

Wu, S. T., et al. (2002). High Birefringence Liquid Crystals.[7][8] Optical Materials. (Foundational text on Tolane optics). Retrieved from [Link]

-

Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry. Retrieved from [Link]

Sources

- 1. arodes.hes-so.ch [arodes.hes-so.ch]

- 2. ijnc.ir [ijnc.ir]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. BJOC - Thermotropic and lyotropic behaviour of new liquid-crystalline materials with different hydrophilic groups: synthesis and mesomorphic properties [beilstein-journals.org]

- 6. Novel fluorinated liquid crystals. Part 9.—Synthesis and mesomorphic properties of 4-(n-alkoxycarbonyl)phenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. tandfonline.com [tandfonline.com]

- 8. OPG [opg.optica.org]

Technical Deep Dive: Phase Behavior & Synthesis of 1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene

An In-Depth Technical Guide on 1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene

Executive Summary & Molecular Architecture

The molecule 1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene (often abbreviated in industry as 5-PTP-O2 or PEPT ) represents a quintessential "tolane" (diphenylacetylene) liquid crystal. Unlike standard biphenyls (e.g., 5CB), the tolane core incorporates a carbon-carbon triple bond (

This structural modification is not merely cosmetic; it fundamentally alters the electronic landscape of the molecule, resulting in:

-

High Birefringence (

): The extended -

Low Viscosity: The linear, rigid cylindricity of the alkyne linkage reduces rotational viscosity (

) compared to ester or azo-linked mesogens. -

Pharmaceutical Relevance: While primarily an optoelectronic material, the tolane scaffold is increasingly utilized in drug discovery as a rigid, linear linker in PROTACs (Proteolysis Targeting Chimeras) and as an alignment medium for measuring Residual Dipolar Couplings (RDCs) in NMR-based small molecule structure elucidation.

Chemical Synthesis: The Sonogashira Protocol

To ensure high purity (>99.5%) required for sharp phase transitions, the synthesis must avoid homocoupling byproducts. The industry-standard, self-validating protocol is the Sonogashira Cross-Coupling .

Retrosynthetic Analysis

The molecule is disconnected at the ethynyl-phenyl bond. The most robust route couples a terminal alkyne with an aryl halide.

-

Fragment A: 1-Ethoxy-4-iodobenzene (Electrophile)

-

Fragment B: 1-Ethynyl-4-n-pentylbenzene (Nucleophile)

Optimized Experimental Protocol

Reagents:

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [

] (2 mol%) -

Co-catalyst: Copper(I) iodide [CuI] (1 mol%)

-

Base/Solvent: Triethylamine (

) or Diisopropylamine (anhydrous, degassed)

Step-by-Step Methodology:

-

Inert Atmosphere Generation: Flame-dry a 3-neck round bottom flask and purge with Argon for 15 minutes. Oxygen is the enemy here; it promotes Glaser homocoupling of the alkyne (dimerization), which is a difficult impurity to remove.

-

Solvation: Dissolve 1-Ethoxy-4-iodobenzene (1.0 eq) in degassed

. Add the Pd catalyst and CuI. The solution should turn slightly yellow/brown. -

Addition: Add 1-Ethynyl-4-n-pentylbenzene (1.05 eq) dropwise over 30 minutes at room temperature.

-

Thermal Activation: Heat the mixture to 60°C. Monitor via TLC (Hexane/Ethyl Acetate 9:1). The formation of triethylammonium iodide precipitate (white solid) confirms the reaction progress.

-

Workup: Filter off the ammonium salt. Evaporate solvent. Redissolve in

, wash with -

Purification (Critical): Recrystallize from hot ethanol three times. This is the self-validating step: the phase transition temperatures will sharpen with each recrystallization.

Synthesis Workflow Diagram

Figure 1: Catalytic cycle for the synthesis of the target tolane mesogen.

Phase Transition Characterization

The phase behavior of 1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene is characterized by an enantiotropic Nematic phase. The asymmetry between the ethoxy (short, polar) and pentyl (flexible, lipophilic) chains suppresses the melting point relative to symmetric analogues, widening the nematic range.

Thermodynamic Profile

The transitions are determined via Differential Scanning Calorimetry (DSC) at a scan rate of 5°C/min.

| Transition Type | Notation | Temperature (°C) | Enthalpy ( | Entropy ( |

| Melting | Cr | ~48.5 | 18.2 | 56.5 |

| Clearing | N | ~106.0 | 0.9 | 2.4 |

| Crystallization | N | ~35.0 (Supercools) | -18.2 | - |

Note: Values are representative of high-purity alkyl-alkoxy tolanes. Exact values vary ±1°C based on impurity profile.

Structural Identification (POM)

Under Polarized Optical Microscopy (POM), the material exhibits specific textures confirming the phase state:

-

Crystal (Cr): Solid, birefringent crystalline domains.

-

Nematic (N): Upon melting, a Schlieren texture with characteristic 2-brush and 4-brush defects (singularities) appears. Flash shearing the slide produces a uniform planar alignment.

-

Isotropic (Iso): At the clearing point (

), the field of view turns instantly black (extinction) as the orientational order is lost.

Phase Energetics Diagram

Figure 2: Thermodynamic phase pathway.[2] Note the weak first-order nature of the N-Iso transition compared to melting.

Physical Properties & Applications

Birefringence ( )

The defining feature of this molecule is its high optical anisotropy.[3]

-

Mechanism: The ethynyl bridge (

) allows electron delocalization between the two phenyl rings. This longitudinal polarizability ( -

Application: This high

allows for thinner cell gaps (

Order Parameter ( )

The order parameter

References

-

Hird, M. (2007). "Fluorinated Liquid Crystals: Properties and Applications." Chemical Society Reviews. Link

- Wu, S. T., & Yang, D. K. (2001). "Reflective Liquid Crystal Displays." Wiley-SID Series in Display Technology. (Definitive text on Tolane birefringence).

-

Dabrowski, R., et al. (2013).[2] "High Birefringence Liquid Crystals."[2][3][4][5] Crystals, 3(3), 443-482. Link

- Kula, P., et al. (2009). "Synthesis and properties of high birefringence isothiocyanato tolanes.

- Merck KGaA. "Liquid Crystal Mixtures for Active Matrix Displays." Merck Performance Materials Database.

Sources

"1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene" material safety data sheet (MSDS)

Executive Summary & Chemical Identity

1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene , often abbreviated as PEPT or referred to as 4-ethoxy-4'-pentyltolan , is a liquid crystalline organic semiconductor belonging to the diarylacetylene (tolan) class. Characterized by a rigid ethynyl bridge connecting two phenyl rings with asymmetric alkyl and alkoxy tails, this molecule exhibits high birefringence (

Unlike standard Material Safety Data Sheets (MSDS) which provide static hazard lists, this guide integrates physicochemical behavior with handling protocols to ensure research integrity and personnel safety.

Chemical Identification Table

| Property | Specification |

| IUPAC Name | 1-Ethoxy-4-[2-(4-pentylphenyl)ethynyl]benzene |

| Common Name | 4-Ethoxy-4'-pentyltolan |

| CAS Registry Number | 95480-29-8 |

| Molecular Formula | |

| Molecular Weight | 292.42 g/mol |

| SMILES | CCCCCCc1ccc(cc1)C#Cc2ccc(OCC)cc2 |

| InChIKey | QRMMWBMCJKXXKV-UHFFFAOYSA-N |

| Appearance | White to pale yellow crystalline solid |

| Solubility | Insoluble in water; Soluble in |

Physicochemical Properties & Phase Behavior[2][3][4][5][6][7]

The utility of PEPT lies in its phase transitions. As a tolan derivative, it possesses a high degree of conjugation, contributing to its optical anisotropy.

Mesomorphic Behavior

PEPT exhibits enantiotropic liquid crystalline behavior. While exact transition temperatures can vary by purity, the homologous methoxy analog (CAS 39969-28-3) exhibits a melting point of 71–74°C [1]. The ethoxy substitution typically lowers the melting point slightly and broadens the nematic range due to increased conformational flexibility of the alkoxy tail.

-

Crystalline Phase (Cr): Stable at room temperature.

-

Nematic Phase (N): Observed upon heating; characterized by long-range orientational order but no positional order.

-

Isotropic Liquid (Iso): Clears to a liquid at elevated temperatures (typically >90°C).

Structural Stability

The internal alkyne bond (

-

Photo-oxidation: UV exposure in the presence of oxygen can cleave the alkyne bridge to form carboxylic acids.

-

Hydration: Acidic conditions can hydrate the alkyne to a ketone, destroying LC properties.

Synthesis & Production Protocol

The most robust route to PEPT is the Sonogashira Cross-Coupling reaction. This palladium-catalyzed cycle couples a terminal alkyne with an aryl halide.[1][2]

Reaction Logic

We utilize 1-ethynyl-4-pentylbenzene and 1-iodo-4-ethoxybenzene . The choice of the iodo partner over bromo is deliberate to accelerate the oxidative addition step, allowing for milder conditions that preserve the alkyl chain integrity.

Synthesis Workflow Diagram

Caption: Sonogashira coupling pathway for PEPT synthesis, highlighting catalytic inputs and purification.

Detailed Experimental Protocol

Standard Operating Procedure (SOP) for 10 mmol Scale:

-

Preparation: Flame-dry a 100 mL Schlenk flask and cool under Argon flow.

-

Charging: Add 1-iodo-4-ethoxybenzene (2.48 g, 10 mmol), Pd(PPh

) -

Solvation: Add anhydrous THF (30 mL) and Triethylamine (10 mL). Degas the solution by bubbling Argon for 15 minutes (sparging) to remove dissolved

. -

Initiation: Add 1-ethynyl-4-pentylbenzene (1.72 g, 10 mmol) dropwise via syringe.

-

Reaction: Stir at 60°C for 12 hours. The solution will darken (formation of ammonium salts).

-

Work-up: Filter off the ammonium salt precipitate. Evaporate solvent under reduced pressure.

-

Purification:

-

Step 1: Dissolve residue in

and wash with water ( -

Step 2: Silica gel column chromatography (Eluent: Hexane/DCM 9:1).

-

Step 3: Recrystallize from Ethanol to obtain white needles.

-

Safety & Handling (Hazard Technical Guide)

While specific toxicity data for CAS 95480-29-8 is limited, we apply the Precautionary Principle based on Structural Activity Relationships (SAR) of analogous alkyl-tolans [2].

Hazard Identification (GHS Classification)

-

Skin Corrosion/Irritation: Category 2 (H315) - Due to lipophilic nature penetrating dermal barriers.

-

Serious Eye Damage/Irritation: Category 2A (H319).

-

STOT - Single Exposure: Category 3 (H335) - Respiratory irritation from dust.

-

Aquatic Toxicity (Chronic): Category 4 (H413) - May cause long-lasting harmful effects to aquatic life (low water solubility/high logP).

Handling & Exposure Control Workflow

Caption: Decision tree for safe handling and spill response based on lipophilic irritant classification.

First Aid Measures

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. The dust is an upper respiratory tract irritant.

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol or organic solvents, as they may increase transdermal absorption of the compound.

-

Eye Contact: Flush with water for 15 minutes, lifting eyelids. Remove contact lenses.[3]

Storage, Stability, and Disposal[10]

Storage Conditions

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen. The alkyne moiety is sensitive to slow oxidation over months.

-

Light: Protect from light (Amber vial) to prevent photo-isomerization or degradation.

Disposal Considerations

-

Ecological Impact: High LogP (>5) indicates bioaccumulation potential.

-

Protocol: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Never dispose of in sinks or municipal waste.

References

-

Fisher Scientific. (2025). Safety Data Sheet: 1-Methoxy-4-(2-(4-pentylphenyl)ethynyl)benzene. Retrieved from

-

National Institutes of Health (PubChem). (2025). Compound Summary: 1-Ethynyl-4-pentylbenzene (Precursor Hazard Data). Retrieved from

-

Santa Cruz Biotechnology. (2024). 1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene Product Data. Retrieved from

- Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews, 36(12), 2070-2095. (Contextual grounding for Tolan synthesis).

Sources

A Comprehensive Technical Guide to the Synthesis of 1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene and its Analogs

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth exploration of the synthesis of 1-(4-ethoxyphenyl)ethynyl-4-n-pentylbenzene, a member of the tolan class of liquid crystals, and its structural analogs. Tolan derivatives are of significant interest in materials science and drug development due to their rigid, linear molecular structure which gives rise to unique mesomorphic and electronic properties. The core of this guide is centered on the palladium-copper catalyzed Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon triple bonds. We will dissect the reaction mechanism, provide detailed, field-proven experimental protocols for the synthesis of the target molecule and its precursors, and discuss the systematic structural modifications required to produce a range of analogs. This document is intended to serve as a practical and authoritative resource, enabling researchers to confidently synthesize and explore this important class of compounds.

Introduction: The Significance of Tolan Derivatives

Tolan, or diphenylacetylene, consists of two phenyl rings linked by a carbon-carbon triple bond (an ethynyl bridge). This structural motif imparts a high degree of linearity and rigidity to the molecule. When substituted at the 4 and 4' positions with flexible alkyl or alkoxy chains, these compounds, known as tolan-type liquid crystals, can self-assemble into ordered, fluid phases (mesophases) upon changes in temperature.[1] The specific nature of these terminal chains dictates the type of mesophase (e.g., nematic, smectic) and the temperature range over which it is stable.[2]

The compound 1-(4-ethoxyphenyl)ethynyl-4-n-pentylbenzene is a archetypal example of this class. Its molecular structure is designed to balance the rigid core with flexible tails, promoting the formation of liquid crystalline phases. The ability to synthetically modify the terminal alkoxy (ethoxy) and alkyl (pentyl) groups allows for the fine-tuning of properties such as clearing point, viscosity, and optical anisotropy, making these compounds highly valuable for applications in liquid crystal displays (LCDs) and other electro-optical devices.[3]

The primary synthetic route to these disubstituted tolan derivatives is the Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis.[4] This guide will provide the foundational knowledge and practical protocols necessary to leverage this powerful reaction for the creation of 1-(4-ethoxyphenyl)ethynyl-4-n-pentylbenzene and its diverse analogs.

The Core Synthetic Engine: The Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] It is prized for its mild reaction conditions and tolerance of a wide variety of functional groups. The reaction is co-catalyzed by a palladium complex and a copper(I) salt, typically in the presence of an amine base which also often serves as the solvent.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is crucial for troubleshooting and optimizing the synthesis. The reaction proceeds through two interconnected catalytic cycles:

-

The Palladium Cycle:

-

Oxidative Addition: A palladium(0) species, often generated in situ from a Pd(II) precatalyst, reacts with the aryl halide (R¹-X) to form a Pd(II) intermediate.

-

Transmetalation: The copper acetylide (Cu-C≡C-R²), formed in the copper cycle, transfers the acetylide group to the palladium center, displacing the halide.

-

Reductive Elimination: The disubstituted alkyne product (R¹-C≡C-R²) is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

-

-

The Copper Cycle:

-

Coordination: The terminal alkyne (H-C≡C-R²) coordinates to the copper(I) salt.

-

Deprotonation: The amine base removes the acidic acetylenic proton, forming a copper(I) acetylide intermediate. This species is then ready for transmetalation to the palladium center.

-

This synergistic relationship between the palladium and copper catalysts allows the reaction to proceed efficiently under mild conditions.

Caption: Figure 2: Overall Synthetic Workflow. A flowchart from precursor synthesis to final product characterization.

Protocol: Synthesis of Precursor 1: 1-Iodo-4-pentylbenzene

This protocol describes the direct iodination of commercially available n-pentylbenzene.

Materials:

-

n-Pentylbenzene

-

Iodine (I₂)

-

Periodic acid (H₅IO₆)

-

Glacial acetic acid

-

Sulfuric acid (concentrated)

-

Dichloromethane (DCM)

-

Sodium thiosulfate solution (5% aqueous)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve n-pentylbenzene (1.0 eq) in glacial acetic acid.

-

Add iodine (0.45 eq) and periodic acid (0.2 eq) to the solution.

-

Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

-

Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and DCM.

-

Wash the organic layer sequentially with 5% sodium thiosulfate solution (to quench excess iodine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with hexane) to yield 1-iodo-4-pentylbenzene as a colorless oil.

Protocol: Synthesis of Precursor 2: 1-Ethynyl-4-ethoxybenzene

This two-step protocol starts from commercially available 4-ethoxyacetophenone.

Materials:

-

4-Ethoxyacetophenone

-

Phosphorus pentachloride (PCl₅)

-

Sodium amide (NaNH₂)

-

Toluene (anhydrous)

-

Diethyl ether

-

Ammonium chloride solution (saturated aqueous)

Procedure: Step A: Synthesis of 1,1-Dichloro-1-(4-ethoxyphenyl)ethane

-

In a flask, add 4-ethoxyacetophenone (1.0 eq) and phosphorus pentachloride (1.1 eq).

-

Heat the mixture gently (e.g., in a 50 °C water bath) until the reaction initiates (evolution of HCl gas is observed).

-

Once the vigorous reaction subsides, stir the mixture at room temperature for 2-3 hours until it becomes a clear liquid.

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the product with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

-

Concentrate under reduced pressure to obtain the crude dichloride, which can be used in the next step without further purification.

Step B: Dehydrochlorination to 1-Ethynyl-4-ethoxybenzene

-

In a three-necked flask under a nitrogen atmosphere, prepare a suspension of sodium amide (3.0 eq) in anhydrous toluene.

-

Heat the suspension to reflux (approx. 110 °C).

-

Add the crude 1,1-dichloro-1-(4-ethoxyphenyl)ethane from Step A dropwise as a solution in anhydrous toluene.

-

Maintain reflux for 4-6 hours, monitoring by TLC.

-

Cool the reaction to room temperature and cautiously quench by slow addition of saturated ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield 1-ethynyl-4-ethoxybenzene.

Core Protocol: Sonogashira Coupling

This protocol is adapted from established procedures for the synthesis of similar tolan derivatives. [5] Materials:

-

1-Iodo-4-pentylbenzene (1.0 eq)

-

1-Ethynyl-4-ethoxybenzene (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq)

-

Copper(I) iodide (CuI) (0.03 eq)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Hydrochloric acid (2 M aqueous)

Procedure:

-

To a dry Schlenk flask under a nitrogen atmosphere, add 1-iodo-4-pentylbenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.03 eq).

-

Add anhydrous triethylamine and anhydrous THF (typically a 2:1 to 3:1 ratio of Et₃N:THF). The total solvent volume should be sufficient to create a stirrable solution (e.g., 5-10 mL per mmol of aryl iodide).

-

Degas the solution by bubbling nitrogen through it for 15-20 minutes.

-

Add 1-ethynyl-4-ethoxybenzene (1.2 eq) via syringe.

-

Stir the reaction mixture at room temperature overnight (12-18 hours). Monitor the reaction by TLC until the starting aryl iodide is consumed.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove catalyst residues.

-

Transfer the filtrate to a separatory funnel and wash with 2 M HCl, followed by water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/DCM gradient) to afford 1-(4-ethoxyphenyl)ethynyl-4-n-pentylbenzene as a white solid.

Synthesis of Analogs: A Study in Structure-Property Relationships

The true power of this synthetic platform lies in its flexibility. By systematically varying the starting materials, a wide array of analogs can be produced, allowing for the investigation of structure-property relationships. [3]

Caption: Figure 3: Structural Analogs. Points of modification for creating a library of tolan derivatives.

The synthesis of these analogs follows the core Sonogashira protocol described in Section 3.3, with the substitution of the appropriate precursor. For example, to synthesize 1-(4-methoxyphenyl)ethynyl-4-n-heptylbenzene, one would use 1-iodo-4-heptylbenzene and 1-ethynyl-4-methoxybenzene as the coupling partners.

Characterization and Data

Rigorous characterization is essential to confirm the identity and purity of the synthesized compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The absence of the acetylenic proton signal (around 3 ppm) and the presence of characteristic aromatic signals confirm successful coupling.

-

Infrared (IR) Spectroscopy: The C≡C triple bond stretch, a weak but sharp peak typically appearing around 2200 cm⁻¹, is a key diagnostic feature.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

-

Differential Scanning Calorimetry (DSC) & Polarized Optical Microscopy (POM): These techniques are crucial for identifying liquid crystalline phases and determining their transition temperatures (melting point and clearing point). [5]

Physicochemical and Mesomorphic Properties of Analogs

The length of the terminal alkyl and alkoxy chains significantly influences the mesomorphic properties. Generally, as chain length increases, the melting and clearing points tend to vary in a predictable, often alternating (odd-even) pattern. The following table summarizes typical data for a homologous series.

| R¹ (Alkyl) | R² (Alkoxy) | Abbreviation | Melting Point (°C) | Clearing Point (°C) | Mesophase |

| C₃H₇ | OCH₃ | 3.O1 | 63.0 | 69.5 | Nematic |

| C₅H₁₁ | OCH₃ | 5.O1 | 45.0 | 56.5 | Nematic |

| C₅H₁₁ | OC₂H₅ | 5.O2 | 55.0 | 74.0 | Nematic |

| C₅H₁₁ | OC₄H₉ | 5.O4 | 49.5 | 80.0 | Smectic A, Nematic |

| C₆H₁₃ | OC₂H₅ | 6.O2 | 44.0 | 70.5 | Nematic |

| C₇H₁₅ | OCH₃ | 7.O1 | 54.0 | 60.5 | Nematic |

Data compiled from various sources for illustrative purposes. 5.O2 represents the target compound of this guide.

Conclusion

This guide has detailed a robust and adaptable synthetic strategy for producing 1-(4-ethoxyphenyl)ethynyl-4-n-pentylbenzene and its analogs, centered on the Sonogashira cross-coupling reaction. By providing field-proven protocols for both the core reaction and the synthesis of necessary precursors, we have established a self-validating system for researchers. The presented framework allows for the systematic modification of the tolan structure, enabling the targeted synthesis of materials with specific liquid crystalline properties. This work serves as a foundational resource, empowering scientists in materials chemistry and drug development to explore the rich potential of this versatile class of molecules.

References

-

Wikipedia contributors. (2024). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Kubo, K., Kuribayashi, D., Ujiie, S., et al. (2024). Synthesis and Mesomorphic Properties of Liquid Crystals with 5-(4-Alkoxyphenylethynyl)tropolone. Journal of Oleo Science, 73(2), 253-261. Available from: [Link]

-